

OICR-9429: A Comparative Guide to a Specific WDR5-MLL Interaction Inhibitor

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Compound of Interest					
Compound Name:	OICR11029				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of OICR-9429, a potent and selective chemical probe for the WD40-repeat domain 5 (WDR5) protein. Its performance is compared with other known WDR5 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies of the WDR5-MLL signaling axis and its role in disease.

Introduction to OICR-9429 and WDR5

WD40-repeat domain 5 (WDR5) is a critical scaffolding protein that plays a central role in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex.[1][2] The MLL complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1][2] The interaction between WDR5 and the MLL1 protein is essential for the catalytic activity of the MLL complex.[3] Dysregulation of the WDR5-MLL pathway is implicated in various cancers, particularly acute myeloid leukemia (AML).[3]

OICR-9429 is a small molecule antagonist that specifically targets the interaction between WDR5 and MLL.[3][4] It binds with high affinity to a pocket on WDR5 that recognizes the WDR5-interacting (WIN) motif of MLL, thereby disrupting the formation and function of the MLL complex.[3][4] This guide will delve into the specificity of OICR-9429, comparing its binding affinity and cellular activity with other compounds targeting WDR5.



Quantitative Comparison of WDR5 Inhibitors

The following tables summarize the key quantitative data for OICR-9429 and a selection of alternative WDR5 inhibitors. This data allows for a direct comparison of their potency and mechanism of action.

Table 1: In Vitro Binding Affinity and Functional Inhibition

Compound	Target(s)	Assay Type	Kd / Ki (nM)	IC50 / Kdisp (nM)	Reference(s
OICR-9429	WDR5-MLL Interaction	Biacore (SPR)	24, 51	-	[4][5]
Isothermal Titration Calorimetry (ITC)	52, 93	-	[4][6]		
Fluorescence Polarization (FP)	-	64	[5][6]		
OICR-0547	Negative Control	-	No WDR5 antagonism	-	[4]
MM-102	WDR5-MLL Interaction	Fluorescence Polarization (FP)	< 1 (Ki)	2.4	
C6	WDR5 WIN Site	-	0.1	20 (HMT assay)	•
WM-586	WDR5-MYC Interaction	Homogeneou s Time Resolved Fluorescence (HTRF)	-	101	
MS-67 (Degrader)	WDR5	-	63 (to WDR5)	3.7 (DC50 in MV4;11 cells)	



Table 2: Cellular Activity

Compound	Cell Line(s)	Assay Type	IC50 / EC50 / DC50	Reference(s)
OICR-9429	Primary human AML cells	Cell Viability (Cell Titer-Glo)	Effective at 5 μM	[6]
T24, UM-UC-3 (Bladder Cancer)	Cell Viability	67.74 μM, 70.41 μM	[7]	
DU145, PC-3 (Prostate Cancer)	Cell Viability (MTT)	Dose-dependent decrease		_
C6	MV4:11 (MLL- rearranged leukemia)	Cell Viability	3.2 μΜ	_
MS-67 (Degrader)	MV4;11 (MLL- rearranged leukemia)	WDR5 Degradation	3.7 nM (DC50)	_

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Binding Assays

- 1. Surface Plasmon Resonance (SPR) Biacore
- Objective: To determine the binding affinity (Kd) of OICR-9429 to WDR5.
- General Protocol:
 - Immobilization: Recombinant human WDR5 protein is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.



- Binding Analysis: A series of concentrations of OICR-9429 in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor chip surface.
- Data Collection: The change in the refractive index at the surface, measured in resonance units (RU), is monitored in real-time to generate sensorgrams.
- Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
 The equilibrium dissociation constant (Kd) is then calculated as koff/kon.[8][9][10]
- 2. Isothermal Titration Calorimetry (ITC)
- Objective: To determine the thermodynamic parameters of OICR-9429 binding to WDR5, including the binding affinity (Kd).
- General Protocol:
 - Sample Preparation: Purified WDR5 protein is placed in the sample cell of the calorimeter, and OICR-9429 is loaded into the injection syringe. Both are in an identical, degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
 - Titration: Small aliquots of OICR-9429 are injected into the WDR5 solution at a constant temperature.
 - Data Collection: The heat released or absorbed upon each injection is measured.
 - Data Analysis: The resulting titration curve is fitted to a binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka), from which the Kd (1/Ka) can be calculated.[11][12][13]
- 3. Fluorescence Polarization (FP)
- Objective: To measure the inhibition of the WDR5-MLL interaction by OICR-9429.
- General Protocol:
 - Reagents: A fluorescently labeled peptide corresponding to the WDR5-binding motif of MLL (e.g., FITC-MLL) and purified WDR5 protein are used.



- Assay Setup: WDR5 and the fluorescently labeled MLL peptide are incubated together in a suitable buffer in a microplate. The binding of the large WDR5 protein to the small fluorescent peptide results in a high fluorescence polarization signal.
- Inhibitor Addition: OICR-9429 is added at various concentrations to compete with the fluorescent peptide for binding to WDR5.
- Data Collection: The fluorescence polarization is measured using a plate reader. A
 decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.
- Data Analysis: The IC50 or Kdisp value is determined by plotting the percentage of inhibition against the inhibitor concentration.[14][15][16]

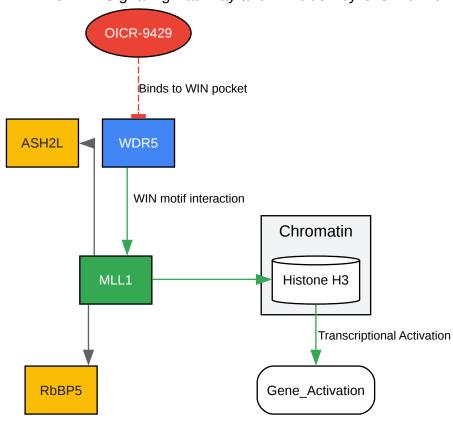
Cellular Assays

- 1. Co-Immunoprecipitation (Co-IP)
- Objective: To demonstrate the disruption of the WDR5-MLL interaction by OICR-9429 in a cellular context.
- General Protocol:
 - Cell Lysis: Cells expressing the proteins of interest (e.g., HEK293T cells overexpressing FLAG-tagged WDR5) are treated with OICR-9429 or a vehicle control. The cells are then lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
 - Immunoprecipitation: The cell lysate is incubated with an antibody specific for the "bait" protein (e.g., anti-FLAG antibody). Protein A/G beads are then added to capture the antibody-protein complex.
 - Washing: The beads are washed several times to remove non-specifically bound proteins.
 - Elution and Analysis: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against the "prey" protein (e.g., endogenous MLL) and the "bait" protein (WDR5). A reduction in the amount of coprecipitated MLL in the OICR-9429-treated sample compared to the control indicates disruption of the interaction.[17][18]



Mandatory Visualizations Signaling Pathway and Mechanism of Action

WDR5-MLL Signaling Pathway and Inhibition by OICR-9429



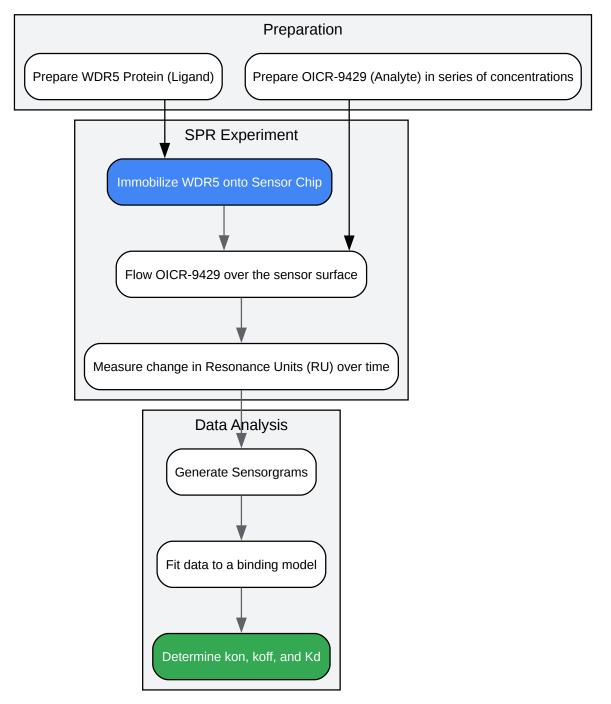
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Caption: WDR5-MLL complex and its inhibition by OICR-9429.

Experimental Workflow: Surface Plasmon Resonance (SPR)



General Workflow for Surface Plasmon Resonance (SPR)



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Caption: A typical workflow for determining binding affinity using SPR.



Conclusion

OICR-9429 is a highly specific and potent inhibitor of the WDR5-MLL interaction. Its well-characterized mechanism of action and high selectivity, as demonstrated by extensive in vitro and cellular studies, make it an invaluable tool for probing the function of the WDR5-MLL axis. When compared to other WDR5 inhibitors, OICR-9429's specificity for the WIN site provides a clear mechanistic basis for its activity. For researchers studying the epigenetic regulation mediated by the MLL complex, OICR-9429, along with its negative control OICR-0547, offers a robust chemical probe system to dissect the downstream consequences of WDR5-MLL inhibition. The choice of inhibitor will ultimately depend on the specific research question, with compounds like WM-586 offering an alternative for studying the WDR5-MYC interaction, and degraders like MS-67 providing a tool for protein knockdown rather than functional inhibition. This guide provides the foundational data and methodologies to make an informed decision for future research endeavors.

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